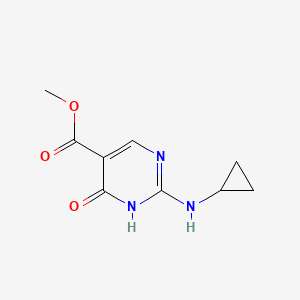

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a cyclopropylamino substituent at position 2 and a methyl ester group at position 3. This compound belongs to a broader class of dihydropyrimidine derivatives, which are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties. Its crystal structure (if resolved) would likely exhibit hydrogen bonding patterns typical of dihydropyrimidines, influencing solubility and crystallinity .

Properties

Molecular Formula |

C9H11N3O3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 2-(cyclopropylamino)-6-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H11N3O3/c1-15-8(14)6-4-10-9(12-7(6)13)11-5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12,13) |

InChI Key |

JUPBFMBBSBFORM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation

A common approach involves the condensation of appropriate carbonitriles or amidoximes with activated alkynes or esters to form the 5-hydroxypyrimidinone core. For example, hydroxylamine reacts with carbonitriles to give amidoximes, which then undergo Michael addition with dimethyl acetylenedicarboxylate followed by Claisen rearrangement under microwave irradiation to yield dihydroxypyrimidine methyl carboxylates. This method allows structural diversification at the R1 position from the starting carbonitrile.

Introduction of the Cyclopropylamino Group

The amino substituent at the 2-position can be introduced via nucleophilic substitution of a halogenated intermediate, such as 4,6-dichloropyrimidine derivatives. The halogen atoms at positions 4 and 6 are selectively displaced by amines under mild conditions. For cyclopropylamine, this involves reacting the halogenated pyrimidine intermediate with cyclopropylamine in a suitable solvent like an alcohol (methanol, ethanol, or isopropanol) at elevated temperatures (70–140 °C) to afford the desired 2-(cyclopropylamino) substitution.

Esterification and Functional Group Transformations

The methyl ester at the 5-position is typically introduced by methylation of the corresponding carboxylic acid or via direct use of methyl esters in the starting materials. Saponification or amidation reactions can also be used to modify the ester group to acids or amides, depending on the target derivative.

Halogenation and Deprotection Steps

Some synthetic routes involve the transformation of hydroxyl groups into halogens to facilitate further substitution reactions. Deprotection of amino groups may be required to reveal the free amine for subsequent steps. These transformations are generally carried out under mild acidic or basic conditions at temperatures ranging from 40 to 100 °C, often optimized around 60 °C for best yields.

Representative Synthetic Scheme (Summarized)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Amidoxime formation | Carbonitrile + Hydroxylamine | Aqueous or alcoholic solvent, mild heating | Amidoxime intermediate | Structural diversification at R1 |

| 2 | Michael addition + Claisen rearrangement | Amidoxime + Dimethyl acetylenedicarboxylate | Microwave irradiation | Dihydroxypyrimidine methyl carboxylate | Core ring formation |

| 3 | Deprotection / Hydroxyl to halogen transformation | Dihydroxypyrimidine intermediate | Acid or base, 40–100 °C | Halogenated pyrimidine intermediate | Prepares for amine substitution |

| 4 | Nucleophilic substitution | Halogenated intermediate + Cyclopropylamine | Alcohol solvent (methanol/ethanol), 70–140 °C | Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Amino group introduction |

Research Outcomes and Process Optimization

- The described synthetic methods emphasize the use of low-cost, commercially available starting materials to improve industrial scalability and reduce environmental impact.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yields and selectivity for the desired substitution pattern.

- The process is robust and selective, with yields superior to previously reported methods involving diazo or nitro group hydrogenations.

- Structural characterization of intermediates and final products is confirmed by spectroscopic methods including IR, NMR, and mass spectrometry.

- Variations in substituents and reaction conditions have been explored to understand structure-activity relationships and improve synthetic efficiency.

Summary Table of Key Reaction Parameters

| Parameter | Range / Options | Effect / Role |

|---|---|---|

| Temperature | 40–140 °C | Controls reaction rate and selectivity |

| Solvent | Methanol, ethanol, isopropanol | Facilitates nucleophilic substitution |

| Halogenating agents | Chlorine, bromine, iodine | Converts hydroxyl groups to halogens |

| Amines | Cyclopropylamine | Nucleophile for substitution at C-2 |

| Reaction time | Variable, optimized per step | Influences yield and purity |

| pH conditions | Acidic or basic | Used for deprotection and functional group transformations |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be contextualized against analogs with variations at positions 2, 4, and 4. Below is a comparative analysis based on substituent effects, synthesis, and applications:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity: The cyclopropylamino group in the target compound may confer rigidity, reducing metabolic degradation compared to flexible chains like (ethylthio)methyl or butyl . Sulfanyl and benzoxazolylamino substituents (e.g., ) enhance intermolecular interactions (e.g., hydrogen bonding, π-stacking), critical for crystal packing and solubility.

Synthesis and Commercial Viability :

- Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is produced under stringent regulatory guidelines (USP, EMA), highlighting its industrial relevance .

- Discontinued analogs (e.g., ) suggest challenges in scalability or stability, underscoring the need for robust synthetic routes.

Crystallographic Behavior: Dihydropyrimidine-5-carbonitriles with sulfanyl groups adopt L-shaped conformations in centrosymmetric space groups, while the glucopyranosyl derivative in (80% yield) demonstrates efficient synthesis but lacks crystallographic data.

Biological Activity

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.20 g/mol. It features a pyrimidine ring structure, which is crucial for its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase (XO) and matrix metalloproteinases (MMPs). These enzymes are involved in purine metabolism and extracellular matrix remodeling, respectively .

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis by modulating the activity of key signaling molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. For example, it has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth, particularly in drug-resistant organisms .

Antitubercular Activity

A study highlighted the compound's potential as an antitubercular agent. It was tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth without eliciting hypersensitivity reactions in knockout strains .

Anti-inflammatory Effects

The compound's interaction with MMPs suggests a role in anti-inflammatory processes. By inhibiting these enzymes, it may reduce tissue remodeling associated with chronic inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Showed significant inhibition against various bacterial strains. |

| Study B | Antitubercular effects | Demonstrated efficacy against Mycobacterium tuberculosis with minimal toxicity. |

| Study C | Enzyme inhibition | Inhibited MMPs, suggesting potential therapeutic applications in inflammatory diseases. |

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics with low toxicity towards major cytochrome P450 enzymes, suggesting a reduced risk for drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.